molecular formula C11H7ClO3 B13941975 5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid

5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid

Cat. No.: B13941975
M. Wt: 222.62 g/mol
InChI Key: DAQKCGMQQXGICN-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C11H7ClO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a chloro and a hydroxy group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid typically involves the chlorination of 4-hydroxy-2-naphthalenecarboxylic acid. This can be achieved through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to meet industrial standards. Techniques such as crystallization, filtration, and distillation are commonly employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 5-Chloro-4-oxo-2-naphthalenecarboxylic acid.

    Reduction: 4-Hydroxy-2-naphthalenecarboxylic acid.

    Substitution: 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid or 5-Thio-4-hydroxy-2-naphthalenecarboxylic acid.

Scientific Research Applications

5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group may enhance its lipophilicity, facilitating its interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-naphthalenecarboxylic acid: Lacks the chloro group, which may result in different chemical reactivity and biological activity.

    5-Chloro-2-naphthalenecarboxylic acid: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.

    5-Chloro-4-methoxy-2-naphthalenecarboxylic acid: The methoxy group can alter its electronic properties and reactivity compared to the hydroxy group.

Uniqueness

5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid is unique due to the presence of both chloro and hydroxy groups on the naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-4-hydroxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQKCGMQQXGICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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